6-Mercaptopurine

Description

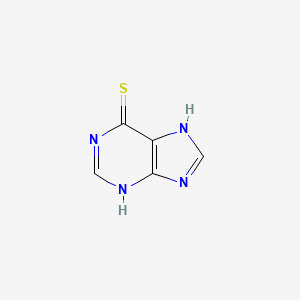

Purine-6-thiol is a thiol that is the tautomer of mercaptopurine. It has a role as an antineoplastic agent and an antimetabolite. It is a tautomer of a mercaptopurine. It derives from a hydride of a 7H-purine.

An antimetabolite antineoplastic agent with immunosuppressant properties. It interferes with nucleic acid synthesis by inhibiting purine metabolism and is used, usually in combination with other drugs, in the treatment of or in remission maintenance programs for leukemia.

Mercaptopurine anhydrous is a Nucleoside Metabolic Inhibitor. The mechanism of action of mercaptopurine anhydrous is as a Nucleic Acid Synthesis Inhibitor.

Mercaptopurine (also referred to as 6-mercaptopurine or 6-MP) is a purine analogue that is effective both as an anticancer and an immunosuppressive agent, and is used to treat leukemia and autoimmune diseases as a corticosteroid-sparing agent. Mercaptopurine therapy is associated with a high rate of serum aminotransferase elevations which can be accompanied by jaundice. In addition, mercaptopurine has been linked to instances of clinically apparent acute liver injury and long term therapy to nodular regenerative hyperplasia.

Mercaptopurine has been reported in Origanum dictamnus, Allium ampeloprasum, and other organisms with data available.

Mercaptopurine is a thiopurine-derivative antimetabolite with antineoplastic and immunosuppressive activities. Produced through the metabolism of mercaptopurine by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), mercaptopurine metabolites 6-thioguanosine-5'-phosphate (6-thioGMP) and 6-thioinosine monophosphate (T-IMP) inhibit nucleotide interconversions and de novo purine synthesis, thereby blocking the formation of purine nucleotides and inhibiting DNA synthesis. This agent is also incorporated into DNA in the form of deoxythioguanosine, which results in the disruption of DNA replication. In addition, mercaptopurine is converted to 6-methylmercaptopurine ribonucleoside (MMPR) by 6-thiopurine methyltransferase; MMPRs are also potent inhibitors of de novo purine synthesis. (NCI04)

Mercaptopurine Anhydrous is the anhydrous form of mercaptopurine, a thiopurine-derivative antimetabolite with antineoplastic and immunosuppressive activities. Produced through the metabolism of mercaptopurine by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), mercaptopurine metabolites 6-thioguanosine-5'-phosphate (6-thioGMP) and 6-thioinosine monophosphate (T-IMP) inhibit nucleotide interconversions and de novo purine synthesis, thereby blocking the formation of purine nucleotides and inhibiting DNA synthesis. This agent is also incorporated into DNA in the form of deoxythioguanosine, which results in the disruption of DNA replication. In addition, mercaptopurine is converted to 6-methylmercaptopurine ribonucleoside (MMPR) by 6-thiopurine methyltransferase; MMPRs are also potent inhibitors of de novo purine synthesis.

MERCAPTOPURINE ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1953 and has 5 approved and 18 investigational indications.

Properties

IUPAC Name |

3,7-dihydropurine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVAUDGFNGKCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=S)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4S | |

| Record name | mercaptopurine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mercaptopurine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6112-76-1 (monohydrate) | |

| Record name | Mercaptopurine [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0020810 | |

| Record name | 6-Mercaptopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mercaptopurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

22.5 [ug/mL] (The mean of the results at pH 7.4), In water, 6848 mg/L at 30 °C, Insoluble in water, Soluble in boiling water (1 in 100), Soluble in hot alcohol and dilute alkali solutions; slightly soluble in dilute sulfuric acid, Soluble in alkaline solutions (with decomposition), hot ethanol and ethanol (1 in 950); slightly soluble in dilute sulphuric acid; almost insoluble in water, acetone, chloroform and diethyl ether., 7.35e-01 g/L | |

| Record name | SID49675007 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Mercaptopurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01033 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mercaptopurine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3235 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mercaptopurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Yellow crystalline powder, Yellow prisms from water (+1 water), Dark yellow /Mercaptopurine hydrate/ | |

CAS No. |

50-44-2, 6112-76-1 | |

| Record name | 6-Mercaptopurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercaptopurine [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercaptopurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01033 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mercaptopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Mercaptopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Mercaptopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-dihydro-6H-purine-6-thione hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mercaptopurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCAPTOPURINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKK6MUZ20G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mercaptopurine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3235 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mercaptopurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

308 °C (decomposes), 313 °C | |

| Record name | Mercaptopurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01033 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mercaptopurine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3235 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mercaptopurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of 6-Mercaptopurine in Leukemia Cells

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the molecular mechanisms underlying the cytotoxic effects of 6-mercaptopurine (6-MP) on leukemia cells. It details the metabolic activation, primary modes of action, and the experimental protocols used to elucidate these pathways.

Introduction

This compound (6-MP), a thiopurine-derivative antimetabolite, is a cornerstone in the treatment of acute lymphoblastic leukemia (ALL).[1][2] It functions as a prodrug, requiring intracellular metabolic conversion to exert its cytotoxic effects.[2] Its structural similarity to the endogenous purine (B94841) base hypoxanthine (B114508) allows it to interfere with nucleic acid metabolism, thereby inhibiting the proliferation of rapidly dividing cancer cells.[1] The efficacy and toxicity of 6-MP are intricately linked to a complex series of competing anabolic and catabolic pathways, which ultimately determine the concentration of its active metabolites. This guide delineates these pathways and their downstream consequences in leukemia cells.

Metabolic Activation and Pathways

Upon cellular uptake, 6-MP is directed into three main metabolic pathways. The activation pathway is crucial for its therapeutic effect, while the competing catabolic and methylation pathways can influence both efficacy and toxicity.

-

Anabolism (Activation Pathway): The primary activation of 6-MP is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][3][4] HGPRT converts 6-MP into thioinosine monophosphate (TIMP), its first active metabolite.[1][5] TIMP is a central hub and can be further metabolized to 6-thioguanine (B1684491) nucleotides (TGNs), including 6-thioguanosine (B559654) diphosphate (B83284) (TGDP) and 6-thioguanosine triphosphate (TGTP).[4] These TGNs are the primary cytotoxic agents responsible for the antileukemic effects of 6-MP.[5]

-

S-methylation Pathway: TIMP can also be methylated by the enzyme thiopurine S-methyltransferase (TPMT) to form methyl-thioinosine monophosphate (Me-TIMP).[4][5] Me-TIMP and its subsequent metabolites are potent inhibitors of the de novo purine synthesis pathway.[4][6]

-

Catabolism (Inactivation Pathway): A competing pathway involves the catabolism of 6-MP by xanthine (B1682287) oxidase (XO) into the inactive metabolite 6-thiouric acid (6-TU).[3] The rapid conversion of 6-MP to 6-TU can be a mechanism of drug resistance.[3]

Core Mechanisms of Cytotoxicity

The antileukemic effects of 6-MP are primarily attributed to two interconnected mechanisms stemming from its active metabolites.[3]

3.1 Incorporation into Nucleic Acids: The 6-thioguanine nucleotides (TGNs), particularly 6-thio-dGTP, are incorporated into DNA and RNA during the S-phase of the cell cycle.[1][7] This incorporation disrupts the normal structure and function of nucleic acids, leading to DNA replication errors and strand breakage.[1][4] The presence of thiopurine bases in the DNA triggers the DNA mismatch repair (MMR) machinery, which, unable to resolve the abnormality, ultimately leads to cell cycle arrest and apoptosis.[4]

3.2 Inhibition of De Novo Purine Synthesis: Both TGNs and methyl-thiopurine nucleotides act as potent inhibitors of de novo purine synthesis.[3] Specifically, Me-TIMP is a strong inhibitor of amidophosphoribosyltransferase (ATase), the rate-limiting enzyme in this pathway.[4][7] This inhibition depletes the intracellular pool of normal purine nucleotides (adenine and guanine), which are essential for the synthesis of DNA, RNA, and proteins, thereby halting cell proliferation and inducing metabolic stress.[3][7][8]

Quantitative Data

The following tables summarize key quantitative data related to the activity of 6-MP and its metabolites.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |

|---|---|---|---|---|

| A549 (Human Lung Carcinoma) | MTT Assay | 48 hrs | 47 µM | [9] |

| Jurkat (Human T-cell Leukemia) | XTT Assay | 16 hrs | > 200 µM | [9] |

| Molt-3 (Human T-cell Leukemia) | WST-1 Assay | 96 hrs | 10 (± 2) µM |

| Healthy PBMCs | WST-1 Assay | 96 hrs | 10 (± 2) µM | |

Table 2: Thiopurine Metabolite Concentrations in Patients

| Metabolite | Median Level (in ALL Patients) | Units | Reference |

|---|---|---|---|

| 6-Methylmercaptopurine (MMP) | 277 | pmol/10 x 10⁸ RBC |

| 6-Thioguanine (TG) | 114 | pmol/10 x 10⁸ RBC | |

Table 3: Analytical Method Performance for Thiopurine Metabolites

| Analyte | Limit of Quantification (LOQ) | Units | Reference |

|---|---|---|---|

| 6-Thioguanine Nucleotides (6-TGN) | 20 | pmol/8 x 10⁸ RBC | |

| 6-Methylmercaptopurine Nucleotides (6-MMPN) | 400 | pmol/8 x 10⁸ RBC | |

| Thioguanosine Monophosphate (TGMP) | 0.3 | pmol/8 x 10⁸ RBC | [10] |

| Methylthioinosine Monophosphate (meTIMP) | 30 | pmol/8 x 10⁸ RBC |[10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of 6-MP on leukemia cells.

5.1 Protocol 1: Preparation of this compound Stock Solution

-

Objective: To prepare a high-concentration stock solution of 6-MP for use in cell culture experiments.

-

Materials:

-

This compound powder

-

Sterile, anhydrous Dimethyl sulfoxide (B87167) (DMSO)[5]

-

Sterile, light-protecting microcentrifuge tubes

-

-

Procedure:

-

Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of 6-MP powder.

-

Add the appropriate volume of sterile DMSO to achieve a high-concentration stock (e.g., 20-50 mM). A common starting point is 5 mg/mL.[5]

-

Vortex vigorously until the powder is completely dissolved, resulting in a clear, yellow solution.[5]

-

Aliquot the stock solution into single-use volumes in light-protecting tubes to prevent degradation from repeated freeze-thaw cycles.[5]

-

Store aliquots at -20°C for long-term storage.[5]

-

For experiments, dilute the DMSO stock directly into the cell culture medium to the final desired concentration. The final DMSO concentration should not exceed a non-toxic level, typically ≤ 0.5%. A vehicle control (medium with an equivalent DMSO concentration) must be included in all experiments.[5]

-

5.2 Protocol 2: Cell Viability / Cytotoxicity (MTT Assay)

-

Objective: To measure the metabolic activity of cells as an indicator of viability after 6-MP treatment and determine the IC50 value.[11]

-

Materials:

-

Leukemia cells cultured in a 96-well plate

-

Complete cell culture medium

-

6-MP working solutions (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for stabilization.[9][11]

-

Compound Treatment: Prepare serial dilutions of 6-MP in complete culture medium. Remove the old medium and add 100 µL of the 6-MP dilutions to the respective wells. Include vehicle-only and untreated controls.[5][11]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[5][11]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9][11]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value using appropriate software.[11]

-

5.3 Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To distinguish between live, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.[5]

-

Materials:

-

Treated and control cells (1-5 x 10⁵ cells per sample)

-

Cold 1X PBS

-

1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) staining solution

-

-

Procedure:

-

Cell Preparation: Treat cells with 6-MP for the desired time to induce apoptosis.[5]

-

Harvesting: Harvest both suspension and adherent cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[5]

-

Washing: Wash the cell pellet once with 1 mL of cold 1X PBS, centrifuge, and discard the supernatant.[5]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[5]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex the tubes.[5]

-

Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

5.4 Protocol 4: Measurement of Thiopurine Metabolites by LC-MS/MS

-

Objective: To quantify the intracellular concentrations of 6-TGN and 6-MMPN in red blood cells (RBCs) as a surrogate for leukemic blasts.[12]

-

Materials:

-

Whole blood samples from patients treated with 6-MP

-

Perchloric acid

-

Dithiothreitol (DTT)

-

LC-MS/MS system

-

-

Procedure:

-

Sample Preparation: Isolate RBCs from whole blood via centrifugation.[10]

-

Hemolysis and Deproteinization: Lyse a known quantity of RBCs and deproteinize the sample using perchloric acid.[12]

-

Hydrolysis: Heat the sample to hydrolyze the thiopurine nucleotides (e.g., 6-TGNs) to their corresponding purine base (6-thioguanine).[12]

-

LC-MS/MS Analysis: Inject the processed sample into an LC-MS/MS system for separation and quantification of the resulting thiopurine bases.[12]

-

Quantification: Calculate the concentration of the original metabolites based on a standard curve generated from known concentrations. Results are typically expressed as pmol per 8 x 10⁸ RBCs.[9]

-

5.5 Protocol 5: DNA and RNA Isolation for Incorporation Analysis

-

Objective: To extract nucleic acids from 6-MP treated cells to analyze the incorporation of thiopurine analogs.

-

General Steps:

-

Homogenization and Lysis: Disrupt cell membranes using a lysis buffer containing chaotropic agents (e.g., guanidine (B92328) isothiocyanate) to inactivate nucleases.[13][14]

-

Separation: Use a method like phenol-chloroform extraction or silica-based spin columns to separate nucleic acids from proteins and other cellular components.[13][15]

-

Binding: For column-based methods, apply the lysate to a silica (B1680970) membrane to which DNA and RNA will bind.[13]

-

Washing: Wash the membrane with ethanol-based buffers to remove impurities.[13]

-

Elution: Elute the purified DNA or RNA from the column using an appropriate low-salt buffer or nuclease-free water.[13][14]

-

Analysis: The extracted nucleic acids can then be quantified and used in downstream applications, such as mass spectrometry, to detect the presence of incorporated thioguanine.

-

References

- 1. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]

- 2. Cellular pharmacology of this compound in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Facebook [cancer.gov]

- 7. Purine Antimetabolites, Mercaptopurine (Puri-NetholTM; 6MP) [ebrary.net]

- 8. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Monitoring of thiopurine metabolites - a high-performance liquid chromatography method for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Quantification of Thiopurine Nucleotides in Erythrocytes and Clinical Application to Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA and RNA Extraction and Analysis | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. takarabio.com [takarabio.com]

- 15. Nucleic Acid Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

pharmacokinetics and pharmacodynamics of 6-mercaptopurine in preclinical models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of 6-mercaptopurine (6-MP), a cornerstone therapy in the treatment of acute lymphoblastic leukemia and other neoplasms. This document synthesizes key data from various preclinical models to facilitate a deeper understanding of its metabolic fate, mechanism of action, and toxicological profile, aiding in the design of future nonclinical studies and the interpretation of existing data.

Pharmacokinetics of this compound in Preclinical Models

The pharmacokinetic profile of this compound exhibits significant variability across different preclinical species and with various routes of administration. Understanding these differences is crucial for the extrapolation of preclinical data to the clinical setting.

Table 1: Comparative Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| Rat (Sprague Dawley) | Oral (Nanoparticles) | 15.75 mg/kg | 478.05 ± 233.00 | 0.5 | 558.70 ± 110.80 | 1.57 ± 1.09 | [1] |

| Rat (Sprague Dawley) | Oral (Control) | 15.75 mg/kg | 202.90 ± 94.29 | 0.5 | 381.00 ± 71.20 | 1.50 ± 0.94 | [1] |

| Rat (Wistar) | Oral | 75 mg/m² | 158.1 ± 27.6 | 0.5 | 147.4 ± 24.3 | - | |

| Rat (Wistar) | Oral (with Methotrexate) | 75 mg/m² | 328.4 ± 40.2 | - | 484.8 ± 63.4 | - | [2] |

| Dog (Beagle) | Intravenous Bolus | 50 mg | 2,500 - 10,500 | - | - | 0.22 - 0.35 (alpha), 2.08 - 2.52 (beta) | |

| Dog (Beagle) | Oral (Conventional Tablet) | 50 mg | 90.58 ± 60.43 | - | 151.20 ± 94.18 | 1.62 ± 0.87 | [3] |

| Dog (Beagle) | Oral (Minitablets) | 50 mg | 84.15 ± 39.50 | - | 147.70 ± 51.80 | 1.70 ± 1.10 | [3] |

| Rhesus Monkey | Intravenous Bolus | 4 mg/kg | - | - | - | 2.9 | [4] |

| Rhesus Monkey | Intrathecal | 3.2 mg | - | - | 2.68 µM·h (plasma) | - |

Note: '-' indicates data not available in the cited source. AUC values may be reported in different units across studies and should be compared with caution.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of preclinical findings. The following sections outline typical experimental protocols for evaluating the pharmacokinetics and pharmacodynamics of this compound.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical study to assess the oral bioavailability of a this compound formulation in Sprague Dawley (SD) rats.[1]

-

Animal Model: Male Sprague Dawley rats (e.g., one-month-old).

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals are fasted overnight before drug administration.

-

Drug Formulation and Administration:

-

Test formulation (e.g., 6-MP-loaded nanomedicines) and a control suspension are prepared.

-

A single oral dose (e.g., 15.75 mg/kg) is administered to each rat via gavage.

-

-

Sample Collection:

-

Blood samples (approximately 0.1 mL) are collected from the retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours) into heparinized tubes.

-

Plasma is separated by centrifugation (e.g., 5000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

-

-

Bioanalysis:

-

Plasma concentrations of 6-MP and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).

-

In Vivo Pharmacodynamic Study in a Leukemia Xenograft Model

This protocol outlines a study to evaluate the anti-tumor efficacy of this compound in a patient-derived xenograft (PDX) model of acute lymphoblastic leukemia.[5]

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID).

-

Tumor Implantation:

-

Patient-derived leukemia cells are injected intravenously into the mice.

-

Engraftment is confirmed by monitoring for signs of disease or through bioluminescence imaging if cells are transduced with a luciferase reporter.

-

-

Drug Treatment:

-

Once the leukemia is established, mice are randomized into treatment and control groups.

-

Treatment groups may receive 6-MP monotherapy (e.g., full-dose) or combination therapy (e.g., halved 6-MP with allopurinol). The control group receives a vehicle.

-

Drugs are administered daily via oral gavage for a specified duration.

-

-

Efficacy Endpoints:

-

Survival: Mice are monitored daily, and survival is recorded. The primary endpoint is often the extension of lifespan compared to the control group.

-

Tumor Burden: In some models, tumor burden can be assessed by measuring spleen and liver weights at the end of the study or through imaging techniques.

-

-

Toxicity Monitoring:

-

Body weight is measured regularly as an indicator of toxicity.

-

Blood samples may be collected for complete blood counts to assess myelosuppression.

-

At the end of the study, organs can be collected for histopathological analysis.

-

-

Statistical Analysis:

-

Survival curves are generated using the Kaplan-Meier method and compared using the log-rank test.

-

Differences in tumor burden and toxicity parameters are analyzed using appropriate statistical tests (e.g., t-test or ANOVA).

-

Pharmacodynamics and Mechanism of Action

This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects. Its mechanism of action is multifaceted, primarily involving the disruption of nucleic acid synthesis.

Metabolic Activation and Signaling Pathways

The metabolic activation of 6-MP is a complex process involving several key enzymes. The ultimate cytotoxic effects are mediated by the incorporation of its metabolites into DNA and RNA and the inhibition of de novo purine (B94841) synthesis.

References

- 1. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel this compound-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous UPLC-MS/MS Determination of this compound, 6-methylmercaptopurine and 6-thioguanine in Plasma: Application to the Pharmacokinetic Evaluation of Novel Dosage forms in Beagle Dogs. | Sigma-Aldrich [merckmillipore.com]

- 4. Pharmacokinetics of this compound (6MP) in the monkey. I. Disposition from plasma and cerebrospinal fluid following iv bolus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Results from patient-derived xenograft models support co-administration of allopurinol and this compound to reduce hepatotoxicity and improve event-free survival in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 6-Mercaptopurine Analogs and Derivatives: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 6-mercaptopurine (6-MP) analogs and derivatives. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer agents.

Introduction

This compound (6-MP) is a purine (B94841) antimetabolite that has been a cornerstone in the treatment of acute lymphoblastic leukemia (ALL) for decades. Its mechanism of action involves the intracellular conversion to its active metabolite, 6-thioguanine (B1684491) nucleotides (TGNs), which interfere with DNA synthesis and induce apoptosis in rapidly dividing cancer cells. However, the therapeutic efficacy of 6-MP can be limited by factors such as poor bioavailability, enzymatic degradation, and the development of drug resistance.

To address these limitations, extensive research has focused on the synthesis of 6-MP analogs and derivatives with improved pharmacological properties. These modifications aim to enhance drug delivery, overcome resistance mechanisms, and broaden the spectrum of anticancer activity. This guide details the synthetic methodologies, quantitative biological data, and key signaling pathways associated with these novel compounds.

Synthesis of this compound Analogs and Derivatives

The synthesis of 6-MP analogs and derivatives often involves modification at the sulfur atom, the purine ring system, or the ribose moiety in the case of nucleoside analogs. The following sections provide detailed experimental protocols for the synthesis of representative classes of 6-MP derivatives.

Synthesis of S-Allylthio-6-mercaptopurine (SA-6MP)

S-allylthio derivatives of this compound have been synthesized as prodrugs that can release the active 6-MP upon intracellular reaction with glutathione. This strategy aims to improve cellular uptake and overcome resistance.[1]

Experimental Protocol:

-

Materials: this compound (6-MP), allyl bromide, sodium hydroxide (B78521), ethanol (B145695), water.

-

Procedure:

-

Dissolve this compound in a solution of sodium hydroxide in a mixture of ethanol and water.

-

Add allyl bromide to the solution and stir the mixture at room temperature for a specified period.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with an appropriate acid.

-

Collect the precipitate by filtration, wash with water, and dry to yield S-allylthio-6-mercaptopurine.[1]

-

Synthesis of 6-((5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)disulfanyl)-7H-purine

Disulfide derivatives of this compound linked to heterocyclic moieties, such as 1,2,4-triazole, have been explored as novel antitumor agents.[2]

Experimental Protocol:

-

Materials: this compound, 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, 1-chlorobenzotriazole (B28376), chloroform (B151607).

-

Procedure:

-

Suspend 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in chloroform.

-

Add a solution of 1-chlorobenzotriazole in chloroform dropwise at -20°C under a nitrogen atmosphere.

-

Stir the mixture for a designated time, allowing the temperature to rise to -10°C.

-

Add this compound to the reaction mixture at -20°C and continue stirring at 0°C.

-

Quench the reaction with an aqueous solution of sodium sulfate (B86663) and saturated sodium bicarbonate.

-

Extract the product with chloroform, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by chromatography to obtain the final disulfide derivative.[2]

-

Synthesis of 7-Methyl-6-mercaptopurine (B1664199)

Methylation of this compound can occur at various positions, leading to derivatives with altered biological activities. The synthesis of 7-methyl-6-mercaptopurine is a key example.

Experimental Protocol:

-

Materials: 2-Methylamino-6-hydroxypurine, phosphorus pentasulfide (P₄S₁₀), anhydrous pyridine (B92270).

-

Procedure:

-

Reflux a mixture of 2-methylamino-6-hydroxypurine and phosphorus pentasulfide in anhydrous pyridine for 3-4 hours.

-

Remove the excess pyridine by distillation under reduced pressure.

-

Treat the residue with water and heat.

-

Cool the mixture and collect the crude product by filtration.

-

Purify the product by dissolving it in dilute ammonium (B1175870) hydroxide, filtering, and re-precipitating by adjusting the pH.

-

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of this compound analogs is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) values are determined to quantify the potency of the compounds.

| Compound/Analog | Cell Line | IC₅₀ / EC₅₀ (µM or µg/mL) | Reference |

| S-allylthio-6-mercaptopurine (SA-6MP) | Leukemia Cell Lines | More potent than 6-MP | [1] |

| Monolayer Cell Lines | More potent than 6-MP | [1] | |

| 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine | SNB-19 (Glioblastoma) | EC₅₀ = 5.00 µg/mL | [3] |

| C-32 (Melanoma) | EC₅₀ = 7.58 µg/mL | [3] | |

| Azathioprine Analog (2a) | SNB-19 (Glioblastoma) | More active than azathioprine | [3] |

| C-32 (Melanoma) | More active than azathioprine | [3] | |

| 6-[(5-pyridine-yl-1,2,3,4-oxadiazole-2-yl)dithiol]-9H-purine (38) | Renal Cell Line | High growth-inhibitory activity | [2] |

| 9H-purine-6-yl-benzyldithiocarbamate (45) | Ovarian Cell Line | More cytotoxic than compound 38 | [2] |

| This compound (6-MP) | HEK293 | IC₅₀ reported | [4] |

| HepG2 (Hepatocellular Carcinoma) | IC₅₀ reported | [5] | |

| HCT116 (Colon Carcinoma) | IC₅₀ reported | [5] | |

| MCF-7 (Breast Cancer) | IC₅₀ reported | [5] | |

| 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP) | HepG2 (Hepatocellular Carcinoma) | Reduction in cell viability | [6] |

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Screening Workflow

A generalized workflow for the in vitro screening of newly synthesized this compound analogs for anticancer activity is depicted below.

Experimental workflow for anticancer screening of 6-MP analogs.

Cell Viability Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[7][8][9][10]

Experimental Protocol:

-

Materials: Cancer cell lines, complete cell culture medium, 96-well plates, this compound analog stock solution, MTT solution (5 mg/mL in PBS), DMSO.

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

-

Compound Treatment: Treat the cells with serial dilutions of the this compound analog and incubate for a desired period (e.g., 48 or 72 hours).[7]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[7]

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[7]

-

Signaling Pathways and Mechanism of Action

The cytotoxic effects of this compound and its analogs are mediated through their interference with key cellular pathways, primarily de novo purine synthesis and the induction of apoptosis.

Metabolic Activation and Inhibition of Purine Synthesis

This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects. It is converted to 6-thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TIMP is a key metabolite that inhibits several enzymes involved in the de novo purine synthesis pathway, leading to a depletion of purine nucleotides necessary for DNA and RNA synthesis.[11]

Metabolic activation and mechanism of action of this compound.

Induction of Apoptosis and DNA Mismatch Repair

The incorporation of TGNs into DNA during replication leads to the formation of DNA lesions. These lesions are recognized by the DNA mismatch repair (MMR) machinery, which, in a futile attempt to repair the damage, can trigger cell cycle arrest and apoptosis.[11] The p53-mediated intrinsic pathway is also implicated in 6-MP-induced apoptosis.[12][13]

Induction of apoptosis via the DNA mismatch repair pathway.

Conclusion

The synthesis of this compound analogs and derivatives represents a promising strategy to enhance the therapeutic potential of this important class of anticancer agents. By modifying the chemical structure of the parent compound, researchers can develop novel molecules with improved pharmacokinetic profiles, enhanced efficacy, and the ability to overcome mechanisms of drug resistance. The detailed synthetic and experimental protocols, along with the mechanistic insights provided in this guide, are intended to facilitate further research and development in this critical area of oncology. Continued investigation into the structure-activity relationships and signaling pathways of these compounds will be essential for the design of the next generation of purine-based cancer therapeutics.

References

- 1. Novel derivatives of this compound: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound (6-MP) induces p53-mediated apoptosis of neural progenitor cells in the developing fetal rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound (6-MP) induces cell cycle arrest and apoptosis of neural progenitor cells in the developing fetal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Thiopurine S-Methyltransferase (TPMT) in 6-Mercaptopurine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-mercaptopurine (6-MP) is a cornerstone thiopurine prodrug used in the treatment of acute lymphoblastic leukemia and autoimmune diseases. Its therapeutic efficacy is dependent on intracellular conversion to active thioguanine nucleotides (TGNs), while its toxicity is closely linked to the activity of the catabolic enzyme Thiopurine S-methyltransferase (TPMT). Genetic polymorphisms in the TPMT gene lead to significant inter-individual variability in enzyme activity, directly impacting metabolite concentrations and patient outcomes. Individuals with deficient TPMT activity are at a high risk of severe, life-threatening myelosuppression due to the accumulation of cytotoxic TGNs when treated with standard 6-MP doses.[1][2][3] Conversely, those with high activity may experience reduced therapeutic efficacy. This guide provides an in-depth overview of the 6-MP metabolic pathway, the critical role of TPMT, the clinical relevance of its genetic variants, and detailed methodologies for assessing TPMT status to guide personalized dosing strategies.

The this compound (6-MP) Metabolic Pathway

6-MP is an inactive prodrug that requires intracellular metabolism to exert its cytotoxic effects.[4][5] Upon administration, it enters a complex metabolic network involving competing anabolic (activation) and catabolic (inactivation) pathways.

-

Anabolic Pathway (Activation): The enzyme Hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP into thioinosine monophosphate (TIMP). TIMP is then further metabolized through a series of enzymatic steps to form the active cytotoxic metabolites, the 6-thioguanine (B1684491) nucleotides (TGNs).[1][4][6] These TGNs are incorporated into DNA and RNA, leading to cell-cycle arrest and apoptosis.[7]

-

Catabolic Pathways (Inactivation): 6-MP is inactivated by two primary routes:

-

S-methylation by TPMT: Thiopurine S-methyltransferase directly methylates 6-MP to form 6-methylmercaptopurine (B131649) (6-MMP), an inactive metabolite.[4] TPMT also methylates TIMP to form 6-methylmercaptopurine ribonucleotides (6-MMPRs), which can inhibit de novo purine (B94841) synthesis but are also associated with hepatotoxicity at high levels.[5][8][9]

-

Oxidation by Xanthine (B1682287) Oxidase (XO): XO, found primarily in the liver and intestines, oxidizes 6-MP to 6-thiouric acid (6-TU), an inactive metabolite that is excreted.[4][6][10][11] This pathway is significant as co-administration of XO inhibitors like allopurinol (B61711) can shunt 6-MP metabolism towards the HPRT and TPMT pathways, increasing the levels of both TGNs and 6-MMP.[1][2][12]

-

The balance between these pathways determines the concentration of active TGNs and, consequently, both the therapeutic efficacy and the risk of toxicity. TPMT plays a pivotal role in this balance; low TPMT activity shunts 6-MP away from methylation and towards the production of high levels of TGNs.[13]

TPMT Genetics and Phenotypes

TPMT activity is a codominant autosomal trait, with significant variability in the population due to genetic polymorphisms in the TPMT gene.[2][14] Over 40 variant alleles have been identified, with TPMT2, TPMT3A, and TPMT*3C accounting for over 90% of inactivating alleles.[2][15] The presence of these variants leads to decreased enzyme activity and can be used to classify individuals into distinct phenotypes.

| Phenotype | Genotype | TPMT Activity Level | Prevalence (Caucasian) | Clinical Implication |

| Normal Metabolizer (NM) | Wild-type homozygous (TPMT1/1) | Normal/High | ~89-94% | Normal risk of myelosuppression; standard dosing appropriate.[14][16][17] |

| Intermediate Metabolizer (IM) | Heterozygous for a non-functional allele (e.g., TPMT1/3A) | Intermediate | ~6-11% | Increased risk of moderate to severe myelosuppression.[6][9][14][18] Dose reduction is often required. |

| Poor Metabolizer (PM) | Homozygous or compound heterozygous for non-functional alleles (e.g., TPMT3A/3A) | Low to absent | ~0.3% | Extreme risk of severe, life-threatening myelosuppression with standard doses.[1][3][19] |

TPMT Allele Frequencies in Different Populations

The frequency of TPMT variant alleles differs significantly across ethnic groups, highlighting the need for population-specific data in clinical practice.

| Allele | Key SNPs | Caucasian Frequency | African/African American Frequency | East Asian Frequency |

| TPMT2 | c.238G>C | ~0.5%[14] | <1% | Rare |

| TPMT3A | c.460G>A and c.719A>G | ~4.5% - 8.6%[14][20] | Rare | Very Rare |

| TPMT3C | c.719A>G | ~0.2% - 0.3%[14][20] | ~2% - 7.6%[2][14] | ~2%[2] |

| TPMT8 | Rare | More common than in other groups (~2%)[2] | Rare |

Note: Frequencies are approximate and can vary between specific subpopulations.

Clinical Implications and Dosing Recommendations

TPMT status is a critical determinant of 6-MP toxicity. Poor metabolizers accumulate extremely high concentrations of TGNs, leading to severe bone marrow suppression.[1][16] Intermediate metabolizers are also at a significantly increased risk.[6] The Clinical Pharmacogenetics Implementation Consortium (CPIC) has published genotype-guided dosing recommendations to mitigate these risks.

| TPMT Phenotype | Recommended Action for Malignancy | Recommended Starting Dose (% of standard) | Time to Steady-State |

| Normal Metabolizer | Start with normal dose (e.g., 75 mg/m²/day). Adjust based on myelosuppression. | 100% | ~2 weeks |

| Intermediate Metabolizer | Start with reduced dose. Adjust based on myelosuppression, with emphasis on reducing 6-MP over other agents. | 30-80% | 2-4 weeks |

| Poor Metabolizer | Drastically reduce dose and frequency (e.g., 10-fold dose reduction, 3 times/week). Adjust based on myelosuppression. | ~10% (and reduced frequency) | 4-6 weeks |

Table adapted from CPIC guidelines.[16] For non-malignant conditions, alternative therapies should be considered for poor metabolizers.

Experimental Protocols for TPMT Status Assessment

Assessing a patient's TPMT status can be done through phenotyping (measuring enzyme activity) or genotyping (identifying genetic variants).

TPMT Phenotyping: Enzyme Activity Assay

Phenotyping directly measures the functional activity of the TPMT enzyme, typically in red blood cells (RBCs). This method reflects the sum of genetic and non-genetic influences on enzyme activity.

Principle: The assay quantifies the rate of formation of 6-methylmercaptopurine (6-MMP) from the 6-MP substrate in an RBC lysate. S-adenosyl-L-methionine (SAM) serves as the methyl group donor. The amount of 6-MMP produced is inversely proportional to the TPMT activity.

Detailed Methodology (Competitive Immunoassay Example):

-

Specimen Collection and Preparation:

-

Collect venous blood in an EDTA tube.[21] Do not freeze the specimen.[21] Testing should occur before any RBC transfusion to avoid false results.[21]

-

Centrifuge 1 mL of whole blood (e.g., 3,000 x g for 3 minutes).[22]

-

Discard the plasma and buffy coat.[22]

-

Wash the packed RBCs three times with an isotonic saline solution, centrifuging after each wash.[22]

-

Perform a final centrifugation at 10,000 x g for 10 minutes to tightly pack the RBCs.[22]

-

Prepare an RBC lysate by adding 100 µL of packed RBCs to 400 µL of hypotonic solution (e.g., distilled water). Vortex thoroughly for 30 seconds and incubate on ice for at least 4 minutes to ensure complete lysis.[22]

-

Centrifuge the lysate at high speed (e.g., 13,000 x g for 10 minutes) to pellet the cell membranes.[22]

-

Carefully collect the supernatant (hemolysate), which contains the TPMT enzyme, for immediate use or storage at 2-8°C for up to 8 hours.[22]

-

-

Enzymatic Reaction:

-

Quantification (Example: Competitive ELISA):

-

The reaction mixture, now containing the product 6-MMP, is added to a microtiter plate pre-coated with 6-MMP-specific antibodies.

-

A known amount of enzyme-labeled 6-MMP is also added to the wells to compete with the 6-MMP from the sample for antibody binding sites.

-

After an incubation period, the plate is washed to remove unbound components.

-

A substrate for the enzyme label is added, and the resulting colorimetric signal is measured with a plate reader. The signal intensity is inversely proportional to the amount of 6-MMP produced in the enzymatic reaction.[22]

-

-

Data Analysis:

-

A standard curve is generated using calibrators with known TPMT activities.

-

The TPMT activity in the patient sample is determined by interpolating its absorbance reading from the standard curve.

-

Activity is typically reported in units per milliliter of packed RBCs (U/mL).[23]

-

TPMT Genotyping: PCR-RFLP Method

Genotyping identifies the specific DNA variants in the TPMT gene that are known to cause reduced enzyme activity. It is not affected by blood transfusions or concomitant medications.

Principle: Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a common method for detecting single nucleotide polymorphisms (SNPs). A specific region of the TPMT gene is amplified by PCR. The resulting DNA fragment is then subjected to digestion by a restriction enzyme that recognizes and cuts the DNA only if a specific sequence (either the wild-type or the variant) is present. The resulting fragment sizes, visualized by gel electrophoresis, reveal the genotype.[20]

Detailed Methodology (for TPMT*3C, c.719A>G):

-

DNA Extraction:

-

Extract genomic DNA from a whole blood sample using a standard commercial kit.

-

-

Polymerase Chain Reaction (PCR):

-

Set up a PCR reaction to amplify the exon containing the c.719A>G polymorphism.

-

Primers: Design primers flanking the target region. Example primers could be:

-

Forward: 5'-GGT ATT TTT CTA TTT TCT GGC AG-3'

-

Reverse: 5'-AAA CCT GAG TGT GGG GAT T-3'

-

-

PCR Mix: Combine DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.

-

Cycling Conditions: Perform thermal cycling (e.g., initial denaturation at 95°C, followed by 35 cycles of denaturation at 95°C, annealing at ~55-60°C, and extension at 72°C, with a final extension step).

-

-

Restriction Enzyme Digestion:

-

The c.719A>G mutation in the TPMT*3C allele creates a recognition site for the MwoI restriction enzyme.

-

Incubate a portion of the unpurified PCR product with the MwoI enzyme and its corresponding buffer according to the manufacturer's protocol (e.g., at 60°C).[24]

-

-

Gel Electrophoresis:

-

Load the digested PCR products onto an agarose (B213101) gel (e.g., 2-3%) containing a DNA stain (e.g., ethidium (B1194527) bromide).

-

Run the gel to separate the DNA fragments by size.

-

Visualize the DNA fragments under UV light.

-

-

Interpretation of Results:

-

Wild-Type (TPMT1/1): The PCR product is not cut by the enzyme. A single band corresponding to the full-length PCR product will be visible.

-

Heterozygous (TPMT1/3C): One allele is cut while the other is not. Three bands will be visible: the full-length product and two smaller digested fragments.

-

Homozygous Variant (TPMT3C/3C): Both alleles are cut by the enzyme. Only the two smaller digested fragment bands will be visible.

-

Conclusion

Thiopurine S-methyltransferase is a critical enzyme in the metabolism of this compound, and its genetic polymorphism is a primary example of pharmacogenetics in clinical practice. Understanding the inverse relationship between TPMT activity and the production of cytotoxic TGNs is essential for safe and effective 6-MP therapy. Pre-therapeutic assessment of TPMT status, through either phenotyping or genotyping, allows for the identification of patients at high risk for toxicity.[20][25] The implementation of genotype-guided dosing strategies represents a significant step towards personalized medicine, enabling clinicians to optimize therapeutic outcomes while minimizing the risk of severe adverse drug reactions. Continued research into the complex interplay of metabolic pathways and the role of other genetic factors, such as NUDT15 variations, will further refine the individualization of thiopurine therapy.[6][19][26]

References

- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmascigroup.us [pharmascigroup.us]

- 5. ClinPGx [clinpgx.org]

- 6. Mercaptopurine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. TPMT*3C as a Predictor of this compound-Induced Myelotoxicity in Thai Children with Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of 6-Thioguanine and this compound Combination Maintenance Therapy of Childhood ALL: Hypothesis and Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. knmp.nl [knmp.nl]

- 16. Table 2. [CPIC Recommended Dosing of Mercaptopurine by TPMT Phenotype (2018 Update)]. - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Development and validation of a rapid and reliable method for TPMT genotyping using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mft.nhs.uk [mft.nhs.uk]

- 20. Introducing a fast and simple PCR-RFLP analysis for the detection of mutant thiopurine S-methyltransferase alleles TPMT*3A and TPMT*3C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Lab Information Manual [apps.sbgh.mb.ca]

- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 23. Thiopurine Methyltransferase, RBC | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 24. Comparison of Direct Sequencing, Real-Time PCR-High Resolution Melt (PCR-HRM) and PCR-Restriction Fragment Length Polymorphism (PCR-RFLP) Analysis for Genotyping of Common Thiopurine Intolerant Variant Alleles NUDT15 c.415C>T and TPMT c.719A>G (TPMT*3C) [mdpi.com]

- 25. Implementation of TPMT testing - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Table 3. [CPIC Recommended Dosing of Mercaptopurine by NUDT15 Phenotype (2018 Upate)]. - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Impact of 6-Mercaptopurine on Purine Nucleotide Synthesis and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Mercaptopurine (6-MP) is a cornerstone thiopurine antimetabolite used in the treatment of acute lymphoblastic leukemia and autoimmune diseases.[1] Its efficacy is predicated on its profound disruption of purine (B94841) nucleotide metabolism. This guide provides a detailed examination of the molecular mechanisms underpinning 6-MP's action, focusing on its metabolic activation, its multifaceted inhibition of de novo purine synthesis, and the cytotoxic effects of its ultimate metabolites. We present quantitative data on its enzymatic interactions, detailed experimental protocols for key assays, and visual representations of the involved biochemical pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound is a purine analogue that, as a prodrug, requires intracellular metabolic conversion to exert its cytotoxic and immunosuppressive effects.[2] It primarily functions by interfering with the synthesis and interconversion of purine nucleotides, which are essential for DNA and RNA synthesis.[3][4] This interference is cell-cycle specific, targeting the S phase of rapidly proliferating cells.[1] The clinical efficacy and toxicity of 6-MP are highly dependent on a complex interplay of competing metabolic pathways, governed by enzymes that exhibit significant genetic polymorphism. Understanding these pathways is critical for optimizing therapy and mitigating adverse effects.

Metabolic Activation and Catabolism of this compound

The bioactivation of 6-MP is a critical prerequisite for its pharmacological activity. The drug is metabolized through three competing pathways involving the enzymes hypoxanthine-guanine phosphoribosyltransferase (HGPRT), thiopurine S-methyltransferase (TPMT), and xanthine (B1682287) oxidase (XO).[5]

-

Anabolic Pathway (Activation): HGPRT converts 6-MP into its first active metabolite, 6-thioinosine monophosphate (TIMP).[1][6] TIMP is a central molecule that can then be directed toward two main fates:

-

Further conversion via inosinate dehydrogenase (IMPDH) and guanylate synthetase (GMPS) to form 6-thioguanine (B1684491) nucleotides (6-TGNs).[5][7] These are the ultimate cytotoxic metabolites that are incorporated into DNA and RNA.

-

Methylation by TPMT to form 6-methylthioinosine (B81876) monophosphate (MTIMP or meTIMP).[1]

-

-

Catabolic Pathways (Inactivation):

-

TPMT directly methylates 6-MP to the inactive 6-methylmercaptopurine (B131649) (6-MMP).[1]

-

Xanthine oxidase (XO) oxidizes 6-MP to the inactive metabolite 6-thiouric acid (6-TU).[4]

-

The balance between these pathways, particularly the activities of HGPRT and TPMT, determines the intracellular concentration of active 6-TGNs versus inactive metabolites, thereby dictating both therapeutic efficacy and the risk of toxicity.[5]

Core Mechanisms of Action

6-MP exerts its effects through two primary, interconnected mechanisms that ultimately disrupt cellular proliferation.

Inhibition of De Novo Purine Synthesis

The de novo purine synthesis pathway is a critical process for generating purine nucleotides from simple precursors. The first and rate-limiting step is catalyzed by the enzyme glutamine-5-phosphoribosylpyrophosphate amidotransferase (ATase or PPAT) .[1] The 6-MP metabolites TIMP and, more potently, MTIMP, act as feedback inhibitors of this enzyme.[2][6] By mimicking the natural purine ribonucleotides (AMP and GMP) that regulate this pathway, MTIMP effectively shuts down the production of inosine (B1671953) monophosphate (IMP), the precursor for both adenine (B156593) and guanine (B1146940) nucleotides.[1][4] This leads to a depletion of the purine nucleotide pool required for nucleic acid synthesis.

Incorporation into Nucleic Acids

The second major mechanism involves the conversion of TIMP into 6-thioguanine nucleotides (6-TGNs), which include 6-thioguanosine (B559654) triphosphate (TGTP) and 6-thiodeoxyguanosine triphosphate (TdGTP).[7] These metabolites are structural analogues of the natural purine nucleotides, guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). Consequently, cellular polymerases incorporate them into RNA and DNA, respectively.[1]

The incorporation of TdGTP into DNA is particularly cytotoxic. It triggers the DNA mismatch repair (MMR) machinery, which recognizes the abnormal base. However, the futile attempts to repair the DNA lead to strand breaks, cell cycle arrest, and ultimately, apoptosis.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the interaction of 6-MP and its metabolites with enzymes in the purine pathway.

Table 1: Enzyme Inhibition and Substrate Constants for this compound

| Enzyme | Substrate/Inhibitor | Parameter | Value (µM) | Organism/Cell Type | Citation |

|---|---|---|---|---|---|

| Guanine Phosphoribosyltransferase | This compound | Ki | 4.7 | Ehrlich ascites-tumor cells | [1] |

| Hypoxanthine Phosphoribosyltransferase | This compound | Ki | 8.3 | Ehrlich ascites-tumor cells | [1] |

| 6-MP Phosphoribosyltransferase | This compound | Km | 10.9 | Ehrlich ascites-tumor cells | [1] |

| Aldehyde Oxidase (AO) | This compound | Km | 572 | Human | [2] |

| ATase (PPAT) | meTIMP | Ki | Not specified, but described as a "potent inhibitor" | Human leukemia cells |[2][9] |

Table 2: Therapeutic and Toxic Concentrations of 6-MP Metabolites in Red Blood Cells (RBCs)

| Metabolite | Concentration Range | Clinical Association | Citation |

|---|---|---|---|

| 6-Thioguanine Nucleotides (6-TGN) | 230 - 450 pmol/8 x 108 RBC | Therapeutic Response in IBD & Leukemia |

| 6-Methylmercaptopurine Nucleotides (6-MMPN) | > 5700 pmol/8 x 108 RBC | Increased risk of hepatotoxicity | |

Key Experimental Protocols

Protocol: Quantification of 6-TGN in Red Blood Cells by HPLC

This protocol outlines a method for measuring intracellular 6-TGN levels, which is crucial for therapeutic drug monitoring. The principle involves the acid hydrolysis of nucleotide metabolites to their corresponding purine bases, which are then separated and quantified by reverse-phase HPLC.

Methodology:

-

Sample Preparation:

-

Collect whole blood in an EDTA tube.

-

Isolate erythrocytes (RBCs) by centrifugation. Wash the cell pellet with saline.

-

Resuspend a known quantity of RBCs (e.g., 8 x 108 cells) in 350 µL of Hanks solution containing 7.5 mg of dithiothreitol (B142953) (DTT) to prevent oxidation of the thiol groups.[3]

-

-

Protein Precipitation:

-

Acid Hydrolysis:

-

Transfer the supernatant to a new tube.

-

Hydrolyze the nucleotide metabolites by heating the sample at 100°C for 45 minutes.[3] This converts 6-TGNs to the free base, 6-thioguanine (6-TG).

-

-

HPLC Analysis:

-

After cooling, inject 100 µL of the hydrolyzed supernatant directly into the HPLC system.[3]

-

Column: C18 reverse-phase column (e.g., Radialpack Resolve C18).[3]

-

Mobile Phase: Isocratic elution with a mixture such as methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine.[3]

-

Detection: Use a diode array UV detector. Monitor for 6-TG at a wavelength of 342 nm.[3]

-

-

Quantification:

-

Generate a standard curve using known concentrations of 6-TG.

-

Calculate the concentration of 6-TGN in the original sample based on the standard curve, expressed as pmol per 8 x 108 RBCs.

-

Protocol: In Vitro IMP Dehydrogenase (IMPDH) Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of IMPDH, a key enzyme in the conversion of TIMP to TGNs. The assay measures the rate of NADH production, which is a product of the IMPDH-catalyzed reaction.

Methodology:

-

Reagent Preparation:

-

Reaction Buffer: 50 mM KH₂PO₄ (pH 8.5), 5 mM DTT. Prepare fresh.

-

Substrate Solution: 1 mM Inosine Monophosphate (IMP).

-

Cofactor Solution: 40 mM NAD⁺.

-

Enzyme Preparation: Recombinant human IMPDH2, resuspended in deionized water.

-

-

Assay Procedure:

-

In a 96-well plate, prepare reaction wells and blank wells.

-

To each well, add a reaction mixture containing the reaction buffer and a defined amount of IMPDH enzyme (e.g., 2.5 mU/ml).

-

Add the test inhibitor (e.g., a 6-MP metabolite) at various concentrations to the reaction wells. Add vehicle to control wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding NAD⁺ to a final concentration of 1 mM to all wells (except blanks).

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer capable of kinetic reads.

-

Measure the increase in absorbance at 340 nm (the absorbance maximum for NADH) at regular intervals for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the control (no inhibitor) wells.

-

Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.

-

Conclusion

This compound's clinical utility is derived from its targeted disruption of purine metabolism. Through conversion to active metabolites, it executes a dual-pronged attack: depleting the cellular pool of essential purine nucleotides via potent feedback inhibition of de novo synthesis and inducing cytotoxicity by incorporating fraudulent bases into DNA and RNA. The intricate balance of its metabolic pathways, heavily influenced by pharmacogenetics, underscores the importance of continued research and personalized medicine approaches. The methodologies and data presented in this guide provide a foundational resource for professionals dedicated to advancing the understanding and application of this critical therapeutic agent.

References

- 1. Inhibition of purine phosphoribosyltransferases of Ehrlich ascites-tumour cells by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. INHIBITION BY this compound OF PURINE PHOSPHORIBOSYLTRANSFERASES FROM EHRLICH ASCITES-TUMOUR CELLS THAT ARE RESISTANT TO THE DRUG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition by this compound of purine phosphoribosyltransferases from Ehrlich ascites-tumour cells that are resistant to this drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimizing this compound and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mercaptopurine: Topics by Science.gov [science.gov]

- 7. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Catabolic Pathways of 6-Mercaptopurine Involving Xanthine Oxidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Mercaptopurine (6-MP) is a crucial thiopurine drug utilized in the treatment of acute lymphoblastic leukemia and autoimmune diseases. Its efficacy and toxicity are significantly influenced by its complex metabolic pathways. This technical guide provides an in-depth examination of the catabolic route of 6-MP mediated by xanthine (B1682287) oxidase (XO), a key enzyme in purine (B94841) metabolism. We will delve into the biochemical reactions, present quantitative data on enzyme kinetics and the impact of inhibitors, detail experimental protocols for studying this pathway, and provide visual representations of the metabolic and experimental workflows.

Introduction